5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is an organic compound with a complex structure that includes both imidazo and pyridine rings. This compound is known for its strong acidity and electrophilicity, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method for 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with formic anhydride under basic conditions . This reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves its strong acidity and electrophilicity. These properties enable it to participate in various chemical reactions, acting as a catalyst or reagent. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)pyridine-2-carboxylic acid: This compound shares a similar structure but lacks the imidazo ring.
5-(Methoxycarbonyl)furan-2-carboxylic acid: Another similar compound with a furan ring instead of the pyridine ring.
Uniqueness
What sets 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid apart is its unique combination of imidazo and pyridine rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
5-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)7-3-2-4-8-11-6(9(13)14)5-12(7)8/h5,7H,2-4H2,1H3,(H,13,14) |
InChI Key |
KMHDORYDVZYZKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2=NC(=CN12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.